Cas no 923932-21-2 ((3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid)

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-fluorophenyl substituent. This compound is a valuable intermediate in organic synthesis, particularly for the preparation of pharmacologically active molecules. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the 4-fluorophenyl moiety contributes to potential bioactivity. The stereochemistry at the 3S and 4R positions ensures precise spatial orientation, making it suitable for asymmetric synthesis. Its carboxylic acid functionality allows for further derivatization, enabling applications in medicinal chemistry and drug development. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid structure
923932-21-2 structure
商品名:(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
CAS番号:923932-21-2
MF:C17H22NO4F
メガワット:323.35928
CID:1023855
PubChem ID:58985842

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
    • (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)-piperidine-3-carboxylic acid
    • (+/-)-trans-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
    • SCHEMBL951494
    • (3S,4R)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
    • GJOKRYFZGOEKMG-UONOGXRCSA-N
    • (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylicacid
    • DTXSID40730773
    • (-)-(3S,4R)-4-(4-Fluoro-phenyl)-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester
    • 923932-21-2
    • DB-336035
    • インチ: InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-9-8-13(14(10-19)15(20)21)11-4-6-12(18)7-5-11/h4-7,13-14H,8-10H2,1-3H3,(H,20,21)/t13-,14+/m0/s1
    • InChIKey: GJOKRYFZGOEKMG-UONOGXRCSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1CC[C@@H](C2=CC=C(C=C2)F)[C@@H](C1)C(=O)O

計算された属性

  • せいみつぶんしりょう: 323.15328635g/mol
  • どういたいしつりょう: 323.15328635g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 440
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 66.8Ų

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM126431-250mg
(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
923932-21-2 95%
250mg
$577 2023-02-18
Alichem
A129006961-1g
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
923932-21-2 95%
1g
$308.00 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1541771-250mg
(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
923932-21-2 98%
250mg
¥4348.00 2024-04-25
Crysdot LLC
CD11012729-1g
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
923932-21-2 95+%
1g
$377 2024-07-19
Chemenu
CM126431-1g
(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
923932-21-2 95%
1g
$356 2021-08-05

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid 関連文献

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acidに関する追加情報

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid

The compound with CAS No. 923932-21-2, known as (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid, is a significant molecule in the field of organic chemistry and drug discovery. This compound is characterized by its complex stereochemistry and functional groups, making it a valuable tool in various research applications.

The structure of this compound features a piperidine ring system with specific stereochemistry at the 3S and 4R positions. The presence of a tert-butoxycarbonyl (Boc) group at position 1 and a 4-fluorophenyl substituent at position 4 adds to its structural complexity and functional versatility. These features make it an interesting candidate for exploring stereochemical effects in biological systems.

Recent studies have highlighted the potential of this compound in medicinal chemistry, particularly in the development of new therapeutic agents. Researchers have utilized its unique structure to investigate interactions with various biological targets, including enzymes and receptors. The Boc group, a common protecting group in peptide synthesis, has been shown to influence the compound's solubility and bioavailability, which are critical factors in drug design.

In addition to its role in drug discovery, this compound has been employed as a building block in organic synthesis. Its piperidine ring system serves as a versatile scaffold for constructing more complex molecules with diverse pharmacological activities. The 4-fluorophenyl group introduces electronic and steric effects that can be exploited to modulate the properties of derivative compounds.

From an analytical standpoint, the compound has been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided insights into its conformational preferences and stability under different conditions. Such information is crucial for optimizing synthetic routes and ensuring the quality of the compound for downstream applications.

Moreover, computational chemistry approaches have been applied to predict the compound's behavior in various chemical environments. Molecular modeling studies have revealed key interactions that govern its reactivity and selectivity, paving the way for rational design of related compounds with enhanced properties.

In summary, (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid stands out as a multifaceted molecule with wide-ranging applications in organic synthesis and drug discovery. Its unique structure and functional groups continue to inspire innovative research, contributing to advancements in the field of chemical science.

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